molecular formula C17H20N2O3 B12630602 N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide CAS No. 919772-45-5

N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide

Cat. No.: B12630602
CAS No.: 919772-45-5
M. Wt: 300.35 g/mol
InChI Key: RFAQLTMXXUBSFG-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide is a benzamide derivative characterized by a 2-aminoethyl group attached to the benzamide nitrogen, a benzyloxy group at the 4-position, and a methoxy group at the 2-position of the aromatic ring (Fig. 1).

Properties

CAS No.

919772-45-5

Molecular Formula

C17H20N2O3

Molecular Weight

300.35 g/mol

IUPAC Name

N-(2-aminoethyl)-2-methoxy-4-phenylmethoxybenzamide

InChI

InChI=1S/C17H20N2O3/c1-21-16-11-14(22-12-13-5-3-2-4-6-13)7-8-15(16)17(20)19-10-9-18/h2-8,11H,9-10,12,18H2,1H3,(H,19,20)

InChI Key

RFAQLTMXXUBSFG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C(=O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide typically involves multiple steps. One common method starts with the preparation of the benzyloxy and methoxybenzamide core, followed by the introduction of the aminoethyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may produce amines or alcohols. Substitution reactions can yield a wide range of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It can be used in the development of probes and sensors for detecting specific biomolecules.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with target molecules, while the benzyloxy and methoxy groups can interact through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Azetidinone Derivatives (6a–j)
  • Structure: These derivatives feature a β-lactam (azetidinone) ring fused to the benzamide core, with a benzyloxy group at the 4-position and varied substituents on the phenyl ring (e.g., hydroxyl, nitro, methoxy) .
  • Synthesis : Ultrasound-assisted Staudinger reactions with Schiff bases and chloroacetyl chloride, yielding products in 78–88% efficiency .
  • Activity: Antimycobacterial: IC50 values of 0.652–1.715 µg/mL against M. tuberculosis H37Ra, comparable to Rifampicin (Table 1). Activity correlates with electron-donating groups (e.g., -OH, -OCH3) and inhibition of InhA (FabI/ENR) . Cytotoxicity: Non-toxic to HeLa cells (IC50 > 100 µg/mL) .
  • Pharmacokinetics : Compliant with Lipinski’s Rule of Five, suggesting good oral bioavailability .

Table 1: Anti-Tubercular Activity of Selected Azetidinone Derivatives

Compound Substituent(s) IC50 (µg/mL) Docking Score (InhA)
6a 4-OH 0.652 8.647
6e 3-NO2 0.654 8.616
6g 4-OH, 3-OCH3 0.718 8.476
6j Thiophene 0.786 N/A
Rifampicin - 0.6–2.0 N/A
N-(4-(Benzyloxy)benzyl)-4-Aminoquinolines
  • Structure: Quinoline core with a benzyloxybenzyl group.
  • Activity : Two compounds showed MICs similar to isoniazid (0.03–0.06 µg/mL) against M. tuberculosis H37Rv, with selectivity over mammalian cells .
  • Key Difference: The quinoline scaffold targets mycobacterial enzymes distinct from benzamides, emphasizing the role of the benzyloxy group in enhancing potency.
N-(2-Aminoethyl)-4-[2-(Dimethylamino)ethoxy]-2-methoxybenzamide (CAS 919772-29-5)
  • Structure: Differs by a dimethylaminoethoxy group at the 4-position.
4-Amino-N-(4-amino-2-methoxyphenyl)benzamide (CAS 14071-33-1)
  • Structure: Features dual amino groups and a methoxy substituent.
  • Application : Structural simplicity may favor DNA intercalation or kinase inhibition, though specific activity data are unavailable .

Pharmacokinetic and Toxicity Profiles

  • Lipinski Compliance: Azetidinones (6a–j) and the target compound likely comply due to moderate molecular weight (<500 Da) and H-bond acceptors/donors .

Biological Activity

N-(2-Aminoethyl)-4-(benzyloxy)-2-methoxybenzamide is a compound that has garnered attention for its biological activities, particularly in the field of medicinal chemistry. This article delves into its structure, synthesis, biological activity, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves several key steps that include the formation of the benzamide backbone followed by the introduction of the benzyloxy and methoxy groups. The synthetic pathway is crucial for obtaining high yields of the compound while preserving its biological activity.

Antiparasitic Activity

This compound exhibits significant antiparasitic activity, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). In vitro studies have shown that certain analogues possess an effective concentration (EC50) as low as 0.001 μM, indicating potent activity against the parasite while maintaining selectivity over mammalian cells . This selectivity is critical for therapeutic applications, as it minimizes potential side effects on human cells.

Pharmacokinetics

The compound demonstrates good oral bioavailability and favorable pharmacokinetic properties, including the ability to penetrate brain tissue. This characteristic is particularly important for treating central nervous system infections caused by parasites. Additionally, it has been noted to exhibit moderate inhibition of CYP3A4 (IC50 = 0.074 μM), suggesting potential drug-drug interactions that must be considered in clinical settings .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique attributes of this compound:

Compound NameKey FeaturesBiological Activity
This compoundUnique benzyloxy and methoxy groupsPotent against T. brucei
N-(2-Aminoethyl)-4-methoxybenzamideSimilar backbone; lacks benzyloxy groupModerate activity
N-benzyl-4-methoxybenzamideSimpler structure; no aminoethyl side chainVariable activity
N-(2-aminoethyl)-N-benzyloxyphenyl benzamidesRelated series; potent antiparasitic propertiesHighly potent

This table highlights how the structural modifications influence biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against parasites.

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound showed significant efficacy in inhibiting T. brucei proliferation with a selectivity index greater than 30-fold over mammalian cells .
  • Animal Models : In murine models, oral administration of this compound at 50 mg/kg resulted in a cure rate of 66% in infected mice, showcasing its potential as a therapeutic agent for HAT .
  • Mechanistic Insights : Further investigations revealed that the compound interacts with various biological targets involved in drug metabolism, which may contribute to its antiparasitic effects while also posing challenges regarding toxicity and drug interactions .

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